2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both bromine and iodine substituents on an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-(4-bromophenyl)imidazo[1,2-a]pyridine with an appropriate iodinating reagent under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene are typical reagents and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Lacks the iodine substituent but shares a similar core structure.
2-(4-Bromophenyl)pyridine: A simpler structure with only the bromine substituent.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H8BrIN2 |
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Molecular Weight |
399.02 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrIN2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H |
InChI Key |
WSFRPDVLCGKOKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)I)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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